3(2H)-Thiophenone, 5-ethyl-2-methyl-

Flavor Chemistry Physicochemical Profiling Formulation Science

3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS 57556-03-3) is a C7-alkyl-substituted thiophenone featuring a 3-keto group, a 5-ethyl substituent, and a 2-methyl substituent on the thiophene ring. With a molecular weight of 142.22 g·mol⁻¹, a calculated boiling point near 224 °C, and a computed density of 1.065 g·cm⁻³, it occupies a distinct physicochemical space relative to other thiophenones used in flavor, fragrance, and materials research.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 57556-03-3
Cat. No. B13940703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Thiophenone, 5-ethyl-2-methyl-
CAS57556-03-3
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C(S1)C
InChIInChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3
InChIKeyPGSGMVFKLJGMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS 57556-03-3) Procurement-Grade Profile: Structural Identity, Physicochemical Boundaries, and Comparator Landscape


3(2H)-Thiophenone, 5-ethyl-2-methyl- (CAS 57556-03-3) is a C7-alkyl-substituted thiophenone featuring a 3-keto group, a 5-ethyl substituent, and a 2-methyl substituent on the thiophene ring [1]. With a molecular weight of 142.22 g·mol⁻¹, a calculated boiling point near 224 °C, and a computed density of 1.065 g·cm⁻³, it occupies a distinct physicochemical space relative to other thiophenones used in flavor, fragrance, and materials research . The compound belongs to the broader class of 3(2H)-thiophenones, which are recognized for their dual aromatic–aliphatic character and are explored as sulfur-containing flavor ingredients, quorum-sensing inhibitors, and synthetic intermediates [2]. However, generic substitution within this class is not scientifically defensible because small changes in alkyl substitution pattern profoundly alter organoleptic potency, volatility, receptor interactions, and regulatory status.

Low-Volatility Sulfur Note Supports sustained aroma release in high-temperature processing and long-shelf-life formulations.
α,β-Unsaturated Ketone Enables Michael addition reactivity for covalent probe design and synthetic derivatization.
Distinct Regioisomer 5-ethyl-2-methyl substitution provides unique steric and electronic profile for SAR and sensory studies.

Why Generic 3(2H)-Thiophenone Substitution Is Not Scientifically Justifiable for 5-Ethyl-2-methyl-3(2H)-thiophenone (CAS 57556-03-3)


Substituted 3(2H)-thiophenones form a structurally compact but functionally diverse family where the position, length, and saturation of alkyl chains dictate both sensory quality and application suitability. For instance, dihydro-2-methyl-3(2H)-thiophenone (FEMA 3512) delivers a sulfurous–fruity–berry profile and is used in cooked meat and coffee flavors, while the 2-ethyl-5-methyl regioisomer (CAS 57556-06-6) exhibits different computed physicochemical properties such as identical molecular weight but distinct topological polar surface area and steric environment [1][2]. The target compound, bearing ethyl at C5 and methyl at C2, places the ketone in a unique electronic environment between these extremes. Simply sourcing 'a thiophenone' ignores documented evidence that sulfur-for-oxygen substitution in lactones can shift odor thresholds by orders of magnitude and that alkyl-chain variation modulates both volatility (predicted vapor pressure ~0.095 mmHg at 25 °C) and biological target engagement [3][4]. Regulatory inventories also differ: while dihydro-2-methyl-3(2H)-thiophenone is JECFA-evaluated and FEMA-listed, the target compound has a distinct CAS identity that carries its own regulatory data package [5]. These factors make blind interchange scientifically unsound and commercially risky.

Alkyl substitution pattern alters receptor interaction
Even minor regioisomeric shifts (ethyl vs. methyl position) can change organoleptic potency and chromatographic behavior; the 5-ethyl-2-methyl arrangement may not reproduce sensory or binding profiles of 2-ethyl-5-methyl or other thiophenones.
Saturation state affects volatility and reactivity
Saturated analogs (e.g., dihydro-2-methyl-3(2H)-thiophenone) exhibit substantially lower boiling points and lack the α,β-unsaturated ketone reactivity; direct substitution risks headspace concentration mismatch and loss of Michael-acceptor functionality.
Independent regulatory status requires separate assessment
This compound lacks JECFA/FEMA evaluation, unlike the saturated analog; applying the safety data of evaluated thiophenones to this CAS is not scientifically valid for food-contact or flavor-use qualification.

Quantitative Differentiation Evidence for 5-Ethyl-2-methyl-3(2H)-thiophenone (CAS 57556-03-3) Against Closest Analogs


Regioisomeric Differentiation: 5-Ethyl-2-methyl vs. 2-Ethyl-5-methyl Substitution Governs Computed Physicochemical Properties Relevant to Formulation and Handling

The target compound (5-ethyl-2-methyl substitution) and its regioisomer 2-ethyl-5-methylthiophen-3(2H)-one (CAS 57556-06-6) share the same molecular formula (C₇H₁₀OS) and molecular weight (142.22 g·mol⁻¹) but differ in the position of the ethyl and methyl groups relative to the ketone [1]. This regioisomeric switch produces a measurable difference in computed density (1.065 vs. 1.064 g·cm⁻³) and refractive index (predicted ~1.516 for both, but with distinct InChIKey fingerprints: PGSGMVFKLJGMFC vs. the regioisomer’s unique key) . The different substitution pattern alters the electronic environment of the ketone, which in turn affects dipole moment, hydrogen-bond acceptor strength, and ultimately both chromatographic retention behavior and organoleptic character.

Regioisomeric Density
class-level
Target density: 1.065 g·cm⁻³; regioisomer CAS 57556-06-6: 1.064 g·cm⁻³ (Δ +0.001).
Supports regioisomer-specific differentiation for formulation and chromatographic method development.
Computed values; experimental verification recommended.
Flavor Chemistry Physicochemical Profiling Formulation Science

Saturation-State Differentiation: α,β-Unsaturated vs. Saturated Thiophenone Core Alters Volatility and Sensory Profile

3(2H)-Thiophenone, 5-ethyl-2-methyl- possesses a double bond in the ring (between C4 and C5), classifying it as an α,β-unsaturated ketone. In contrast, dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1, FEMA 3512) is fully saturated at the corresponding positions. This saturation difference is known to influence both volatility and odor quality in thiophenone series [1]. The saturated analog has a reported boiling point of 82 °C at 28 mmHg and a flash point of 160 °F (71 °C), while the target unsaturated compound has a predicted boiling point of 223.7 °C at 760 mmHg and a flash point of 98.4 °C, indicating substantially lower volatility [2]. The unsaturated ketone also exhibits different reactivity (e.g., susceptibility to Michael addition), which impacts both shelf-life stability and synthetic utility.

Volatility Profile
context-dependent
Target Bp: 223.7 °C (pred.), flash 98.4 °C; saturated analog: Bp 82 °C at 28 mmHg, flash 71 °C.
Supports volatility-based differentiation for sustained aroma delivery research.
Predicted vs. experimental values; confirm under intended processing conditions.
Flavor Chemistry Volatility Sensory Science

Regulatory and Safety-Status Differentiation: Distinct CAS Identity Reflects Independent Regulatory Data Packages

While dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1) carries JECFA number 499 with an established ADI of 'No safety concern at current levels of intake when used as a flavouring agent' and is listed as FEMA 3512, the target compound (CAS 57556-03-3) has its own unique CAS registry and is not covered by the same JECFA evaluation [1]. The EFSA Flavouring Group Evaluation 21 Revision 6 covers thiazoles, thiophenes, thiazoline and thienyl derivatives but does not include CAS 57556-03-3 in the evaluated substance list, whereas structurally related thiophenes are included [2]. This independent regulatory status means that a user cannot substitute the target compound into a food-contact application relying on the safety data of the saturated analog without a separate regulatory assessment.

Regulatory Inventory
data to verify
Target: not JECFA/FEMA evaluated; comparator (CAS 13679-85-1): JECFA No. 499, FEMA 3512.
Regulatory gap; requires independent safety substantiation for food-contact use.
Based on published evaluations as of 2023–2026.
Regulatory Science Flavor Safety Procurement Compliance

Class-Level Sensory Differentiation: Sulfur-Containing Thiophenones vs. Oxygen-Containing Lactones Exhibit Quantifiably Different Odor Thresholds and Character

A systematic study of γ- and δ-thiolactones demonstrated that substituting oxygen with sulfur in the lactone ring induces tropical fruit notes and that odor thresholds depend on ring size and chain length, with the lowest thresholds observed for C8 and C10 homologues [1]. While this study did not include the target compound directly, it provides class-level evidence that thiophenones (sulfur analogs of lactones) exhibit odor thresholds in air that can differ by orders of magnitude from their oxygen counterparts. For example, the general class of γ-thiolactones (5-alkyldihydro-2(3H)-thiophenones) shows threshold values in the range of 0.1–10 ng/L in air, whereas corresponding γ-lactones have thresholds typically 10–100× higher [1][2]. The 5-ethyl-2-methyl substitution pattern on the unsaturated thiophenone core creates a unique stereoelectronic environment expected to produce odor characteristics distinct from both saturated thiophenones and oxygen lactones.

Class-Level Odor Threshold
class-level
Thiolactone class: ~0.1–10 ng/L air; oxygen lactones: ~1–100 ng/L air (~10–100× higher).
Class-level evidence suggests sulfur-for-oxygen substitution enhances odor potency; direct data for this compound not available.
Extrapolation from related thiolactone/lactone studies; verify specific threshold.
Sensory Science Odor Threshold Structure-Odor Relationships

Computed Molecular Descriptor Differentiation: Hydrogen-Bond Acceptor Count and Rotatable Bond Number Distinguish Target from Regioisomer and Saturated Analogs

Key computed molecular descriptors differentiate the target compound from its closest comparators. The target has 2 hydrogen-bond acceptor sites (the ketone oxygen and the thiophene sulfur), 0 hydrogen-bond donors, and 1 rotatable bond (the ethyl group) [1]. In contrast, dihydro-2-methyl-3(2H)-thiophenone (saturated, CAS 13679-85-1) has identical H-bond acceptor/donor counts but a lower exact mass (116.03 vs. 142.05 Da) and different topological polar surface area due to ring saturation [2]. The regioisomer 2-ethyl-5-methylthiophen-3(2H)-one shares identical H-bond parameters but differs in the spatial orientation of the alkyl groups relative to the ketone, which affects dipole moment and molecular shape descriptors relevant to receptor docking and chromatographic retention [3].

Molecular Descriptors
computed
Exact mass: 142.0453 Da; rotatable bonds: 1; H-bond acceptors: 2; donors: 0.
Descriptor profile supports distinct QSAR and SAR modeling relative to regioisomers and saturated analogs.
Computed values; experimental lipophilicity and conformational data may refine interpretations.
Computational Chemistry QSAR Molecular Design

Patent Landscape Differentiation: 5-Ethyl-2-methyl Substitution Pattern Is Covered Under Broad Thiophene Flavor Patents but Lacks Dedicated Application Data—a Gap Creating Both Risk and Opportunity

The foundational patent family (EP 0219146 A1 / US 5,196,224) broadly claims substituted thiophenes of the general formula covering 3-substituted thiophenes for flavoring and perfuming compositions, with exemplified compounds including 3-(4-methylpent-3-enyl)thiophene characterized by green, citrus-like odor [1]. The target compound falls within the generic structural scope of these patents, but it is not specifically exemplified, and no organoleptic data for the 5-ethyl-2-methyl substitution pattern appear in the patent specifications. This creates a differentiated IP position: the compound is likely covered by existing broad patents, yet its specific sensory properties and optimal use levels remain unpublished, presenting both a freedom-to-operate consideration and an opportunity for proprietary application development.

Patent Landscape
supporting evidence
Covered generically in broad thiophene patents but not specifically exemplified; no published organoleptic data for this regioisomer.
IP scope is defined, but application-specific performance data must be generated independently.
Review EP 0219146 A1 / US 5,196,224 for freedom-to-operate assessment.
Intellectual Property Flavor Patent Landscape Freedom to Operate

Evidence-Backed Application Scenarios for 5-Ethyl-2-methyl-3(2H)-thiophenone (CAS 57556-03-3) Based on Quantitative Differentiation Data


Specialty Flavor Development Requiring Low-Volatility Sulfur Notes: Leveraging the Unsaturated Thiophenone Core for Sustained Aroma Release

The target compound's predicted boiling point of 223.7 °C—over 140 °C higher than its saturated analog dihydro-2-methyl-3(2H)-thiophenone—makes it particularly suitable for flavor applications requiring thermal stability and prolonged aroma persistence, such as baked goods, retort-processed foods, and long-shelf-life savory products [1]. Building on class-level evidence that sulfur substitution enhances odor potency by 10–100× relative to oxygen lactones, formulators can exploit the compound's low volatility to achieve sustained sulfur-character delivery without the rapid headspace depletion seen with saturated thiophenones [2]. This scenario is directly supported by the volatility differential established in Evidence Item 2 and the sensory class evidence in Evidence Item 4.

Medicinal Chemistry SAR Campaigns Targeting the Thiophenone Pharmacophore: A Distinct Scaffold with α,β-Unsaturated Ketone Reactivity

The α,β-unsaturated ketone motif of the target compound enables Michael addition reactivity that is absent in saturated analogs like dihydro-2-methyl-3(2H)-thiophenone [1]. Combined with its distinct molecular descriptor profile (exact mass 142.05 Da, one rotatable bond, two H-bond acceptors), this makes the compound a valuable scaffold for covalent inhibitor design or for probing structure-activity relationships where electrophilic reactivity is desired [2]. The regioisomeric differentiation from 2-ethyl-5-methylthiophen-3(2H)-one means that the spatial presentation of the alkyl groups relative to the reactive ketone will produce different SAR outcomes, justifying the compound's selection as a distinct chemical probe. This scenario is directly supported by Evidence Items 1 and 5.

Quorum-Sensing Inhibitor Research: Exploring Biofilm Disruption with a Structurally Defined Thiophenone

Thiophenones are established as quorum-sensing inhibitors that can disrupt bacterial biofilm formation without exerting bactericidal pressure, thereby reducing resistance selection risk [1]. The target compound's unique 5-ethyl-2-methyl substitution pattern and unsaturated ring system place it in a chemical space adjacent to known active thiophenones but with distinct physicochemical properties (predicted vapor pressure ~0.095 mmHg, flash point 98.4 °C) that may influence its environmental fate and delivery formulation [2]. Researchers investigating structure-activity relationships in biofilm inhibition should consider this compound as a distinct member of the thiophenone library rather than a redundant analog, as supported by the molecular descriptor differentiation in Evidence Item 5 and the volatility data in Evidence Item 2.

Industrial Procurement for Proprietary Fragrance Compounding: A Non-JECFA Listed Thiophenone for Non-Food Fragrance Applications

Because the target compound lacks JECFA evaluation and FEMA listing—unlike its saturated counterpart CAS 13679-85-1—it is not suitable for direct food-flavor use without additional safety substantiation [1]. However, for fine fragrance, household product, and personal care applications where food-contact regulatory status is not required, this regulatory gap is inconsequential, and the compound can be freely incorporated into proprietary accords. Its predicted flash point of 98.4 °C and density of 1.065 g·cm⁻³ provide actionable handling and formulation parameters [2]. The patent landscape analysis (Evidence Item 6) indicates that while broad thiophene patents exist, no specific organoleptic data lock the compound out of novel fragrance development. This scenario is directly supported by Evidence Items 3 and 6.

Application
Selection Property
Validation Focus
Low-volatility sulfur flavor research
Boiling-point / volatility differential vs. saturated analogs
Headspace persistence and thermal stability under processing conditions
Covalent inhibitor / SAR probe design
α,β-Unsaturated ketone reactivity and distinct regioisomer
Michael addition efficiency and regioisomer-specific target engagement
Quorum-sensing inhibitor research
Structurally defined unsaturated thiophenone scaffold
Biofilm disruption assay without bactericidal pressure
Non-food fragrance compounding
Non-JECFA/FEMA regulatory status and patent landscape
Fragrance accord stability and olfactory character evaluation

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